molecular formula C20H23Cl2N3OS B2967176 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride CAS No. 1215654-66-2

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride

Cat. No.: B2967176
CAS No.: 1215654-66-2
M. Wt: 424.38
InChI Key: QIVRHGYISZHDSJ-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride is a synthetic small molecule featuring a benzothiazole core, a common pharmacophore in medicinal chemistry research. The 6-chloro-benzothiazole scaffold is recognized in scientific literature for its diverse biological potential, with studies showing derivatives possessing antimicrobial and investigational anti-leukemic activities . As a chemical entity, its core structure is a subject of interest in the development of novel therapeutic agents and for probing biochemical pathways. This compound is provided as a high-purity material to support these advanced research endeavors. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS.ClH/c1-23(2)11-6-12-24(19(25)13-15-7-4-3-5-8-15)20-22-17-10-9-16(21)14-18(17)26-20;/h3-5,7-10,14H,6,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVRHGYISZHDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. Its structural characteristics suggest a promising pharmacological profile, which warrants a detailed examination of its biological activity.

  • Chemical Name : this compound
  • CAS Number : 1216954-01-6
  • Molecular Formula : C19H20ClN3OS·HCl
  • Molecular Weight : 428.3 g/mol

Antitumor Activity

Recent studies have demonstrated that compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide exhibit significant antitumor activity. For instance, compounds containing the benzothiazole moiety have shown to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed IC50 values indicating effective inhibition of tumor growth, particularly in 2D cell cultures compared to 3D formats, suggesting a higher efficacy in traditional assay systems .

Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

These findings indicate that the compound may be a candidate for further development as an antitumor agent due to its selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies involving related benzothiazole derivatives have shown promising results against various bacterial strains, demonstrating both antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for these compounds were found to be effective against common pathogens, thus highlighting their potential as therapeutic agents in treating infections .

MicroorganismMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli50
Candida albicans50

The mechanism by which N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide exerts its biological effects appears to involve interaction with DNA and inhibition of critical cellular pathways. Compounds with similar structures have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes essential for tumor growth .

Case Studies

  • Study on Antitumor Efficacy : A study published in Cancer Research explored the effects of benzothiazole derivatives on lung cancer cells, demonstrating significant reductions in cell viability and induction of apoptosis at low concentrations.
  • Antimicrobial Testing : Another research article highlighted the antimicrobial efficacy of related compounds against multidrug-resistant strains, suggesting that modifications in the chemical structure could enhance potency and broaden the spectrum of activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent (Benzothiazole) Molecular Weight Notable Structural Features References
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride 6-Cl 438.4 Chloro group enhances electrophilicity; dimethylaminopropyl chain for basicity.
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride 6-CH₃ 404.0 Methyl group increases lipophilicity; reduced polarity.
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride 6-F 422.4 (est.) Fluorine improves metabolic stability and binding affinity.
N-(6-trifluoromethylbenzo[d]thiazol-2-yl)-2-phenylacetamide 6-CF₃ ~390 (est.) Trifluoromethyl group enhances electron-withdrawing effects.
N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 6-NO₂ Not reported Nitro group increases reactivity; thiadiazole moiety for kinase inhibition.

Key Observations :

  • Chloro vs. However, fluoro-substituted analogs (e.g., 6-F) may exhibit superior metabolic stability due to fluorine’s resistance to oxidation .
  • Trifluoromethyl Derivatives : The CF₃ group in EP 3 348 550A1 analogs significantly increases electron-withdrawing effects, which could enhance binding to targets like VEGFR-2 but may reduce solubility.

Side Chain Modifications

Table 2: Amine Side Chain Variations

Compound Name Amine Side Chain Impact on Properties References
This compound 3-(dimethylamino)propyl Balances basicity and chain length for membrane penetration.
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride 2-(diethylamino)ethyl Shorter chain with diethyl substitution may reduce basicity.
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride 3-(dimethylamino)propyl + quinoline Quinoline core shifts activity toward kynurenine pathway modulation.

Key Observations :

  • Dimethylaminopropyl vs.
  • Quinoline Hybrids: Compounds like SzR-105 replace benzothiazole with a quinoline scaffold, altering target specificity (e.g., kynurenine aminotransferase inhibition).

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (solvent, temperature, catalyst). For analogous thiazole derivatives, reactions often involve coupling chloroacetyl chloride with amino-thiazole intermediates in dioxane or acetone under basic conditions (e.g., triethylamine) to promote nucleophilic substitution . Reflux times (3–24 hours) and stoichiometric ratios (1:1 to 1:1.2) are critical for yield maximization. Post-synthesis purification via recrystallization (ethanol-DMF mixtures) or column chromatography is recommended to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-spectroscopic characterization is essential:

  • 1H/13C-NMR : Confirm substituent integration and chemical shifts (e.g., δ 2.2–2.5 ppm for dimethylamino protons, δ 7.0–8.0 ppm for aromatic protons) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch ~1680–1700 cm⁻¹, C-Cl stretch ~750 cm⁻¹) .

Q. What solvent systems are suitable for recrystallizing this hydrochloride salt?

  • Methodological Answer : Polar aprotic solvent mixtures (e.g., DMSO/water or ethanol-DMF) are effective for recrystallizing thiazole-derived hydrochlorides, as they balance solubility and polarity to yield high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays (e.g., cytotoxicity vs. kinase inhibition)?

  • Methodological Answer : Contradictions may arise from assay-specific variables:

  • Cellular permeability : Use logP calculations (e.g., ACD/Labs or PreADMET tools) to assess membrane penetration .
  • Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
  • Off-target effects : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to confirm selectivity for targets like VEGFR-2 .

Q. What computational strategies are effective for predicting the binding mode of this compound to VEGFR-2?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions:

  • Docking : Use the VEGFR-2 crystal structure (PDB: 4ASD) to identify key residues (e.g., Lys868, Asp1046) for hydrogen bonding .
  • MD Simulations : Run 50–100 ns trajectories to assess binding stability and entropy changes .

Q. How can researchers address low yield in the final coupling step of the synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Protecting groups : Temporarily block reactive sites (e.g., dimethylamino groups) with Boc or Fmoc .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings of aromatic moieties .

Q. What in vitro assays are most reliable for evaluating anticancer activity of this compound?

  • Methodological Answer : Prioritize assays aligned with mechanistic hypotheses:

  • Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Apoptosis analysis : Annexin V/PI staining followed by flow cytometry to quantify apoptotic populations .
  • Cell cycle arrest : PI staining with flow cytometry to identify G1/S or G2/M phase blockades .

Data Interpretation and Conflict Resolution

Q. How should researchers interpret conflicting logP values from computational vs. experimental measurements?

  • Methodological Answer : Discrepancies may arise from ionization (e.g., hydrochloride salt vs. free base). Resolve by:

  • Experimental validation : Use shake-flask HPLC (pH 7.4 buffer) to measure logP .
  • Computational adjustment : Apply correction factors for charged species in tools like MarvinSuite .

Q. What strategies validate the purity of the compound when elemental analysis and HRMS data conflict?

  • Methodological Answer : Cross-validate with orthogonal methods:

  • HPLC-DAD : Purity >95% with a single peak at λ = 254 nm .
  • DSC/TGA : Confirm absence of solvates or polymorphs via thermal analysis .

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